Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a piperidine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Thiazole Ring Formation: The thiazole ring can be constructed via cyclization reactions involving thioamides and α-haloketones.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring and exhibit various biological activities.
Thiazole Derivatives: Compounds like thiazole-based antibiotics and antifungal agents, which share the thiazole ring structure.
Uniqueness
This compound is unique due to its combined piperidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
ethyl 4-piperidin-3-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
LFIOHMRRBGMFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2CCCNC2 |
Origin of Product |
United States |
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